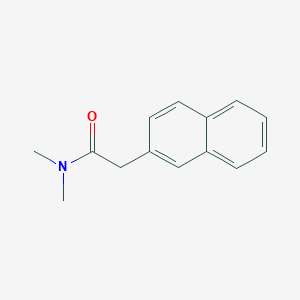
2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide is a chemical compound that has been widely used in scientific research. The compound has been synthesized using various methods and has been found to have significant biological activity.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide is not fully understood. However, several studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide can affect various biochemical and physiological processes. The compound has been shown to inhibit the activity of several enzymes, including topoisomerase and histone deacetylase. Additionally, the compound has been found to modulate the expression of various genes involved in cancer progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide. One of the areas of research is the development of novel analogs of the compound with improved solubility and bioavailability. Additionally, the compound's mechanism of action needs to be further elucidated to identify its molecular targets and pathways. Furthermore, the compound's potential for use in combination therapies with other anticancer drugs needs to be explored.
Conclusion:
In conclusion, 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide is a promising compound with potent anticancer, anti-inflammatory, and anti-angiogenic properties. The compound has been synthesized using various methods and has been extensively used in scientific research. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound is needed to fully understand its potential for use in the development of novel anticancer drugs.
Métodos De Síntesis
The synthesis of 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide has been reported in several research articles. One of the commonly used methods involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-4-chloroaniline. This method yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide has been extensively used in scientific research due to its various biological activities. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been shown to have anti-inflammatory and anti-angiogenic properties.
Propiedades
IUPAC Name |
2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O2/c13-11-5-8(14)1-2-10(11)12(17)16-7-9-6-15-3-4-18-9/h1-2,5,9,15H,3-4,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLKTAKOHRBKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC(=O)C2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Bromo-5-chlorobenzoyl)-cyclopropylamino]acetic acid](/img/structure/B6635493.png)
![3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B6635507.png)
![2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B6635510.png)
![4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635517.png)
![2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6635518.png)
![(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635529.png)
![2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6635536.png)




![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)